N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide
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Overview
Description
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide is a complex organic compound known for its unique structural properties. It is characterized by the presence of a bromo-dinitrophenyl group, an azo linkage, and a methoxyphenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide typically involves multiple stepsThe final step involves the acylation of the methoxyphenyl group with acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo linkage to amines.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which can then interact with various biological molecules. The bromo-dinitrophenyl group can also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)-2-propenylamino]-4-methoxyphenyl]acetamide
- N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)-2-propenylamino]-4-methoxyphenyl]acetamide
Uniqueness
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromo-dinitrophenyl group and the azo linkage makes it particularly useful in various research applications .
Properties
CAS No. |
68877-63-4 |
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Molecular Formula |
C21H20BrN7O6 |
Molecular Weight |
546.3 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[2-cyanoethyl(prop-2-enyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H20BrN7O6/c1-4-7-27(8-5-6-23)18-11-16(24-13(2)30)17(12-20(18)35-3)25-26-21-15(22)9-14(28(31)32)10-19(21)29(33)34/h4,9-12H,1,5,7-8H2,2-3H3,(H,24,30) |
InChI Key |
WUAQCCUTLFMZFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCC#N)CC=C |
Origin of Product |
United States |
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